2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including fluorophenyl, trifluoromethoxyphenyl, and oxadiazolyl, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinolin-1(2H)-one core, followed by the introduction of the oxadiazolyl group and the subsequent attachment of the fluorophenyl and trifluoromethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the fluorophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the oxadiazolyl group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(trifluoromethoxy)phenylboronic acid: Used in the synthesis of biologically active molecules.
2-fluoro-4-(trifluoromethyl)phenylboronic acid: Known for its applications in organic synthesis.
4-(trifluoromethoxy)phenyl-containing polymers: Utilized in electrochromic devices
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13F4N3O3/c25-15-7-9-16(10-8-15)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-34-22)14-5-11-17(12-6-14)33-24(26,27)28/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWUBZBBESRLPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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